![molecular formula C20H28Cl2N2O5 B008720 3-[(3,4-Dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid CAS No. 111106-29-7](/img/structure/B8720.png)
3-[(3,4-Dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzoyl and methoxypropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine to form the dichlorobenzamide intermediate . This intermediate is then reacted with a methoxypropylamine derivative under controlled conditions to introduce the methoxypropyl group. The final step involves the formation of the oxobutanoic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
(±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dichlorobenzamide derivatives and methoxypropyl-substituted amides. Examples include:
Uniqueness
What sets (±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
111106-29-7 |
|---|---|
Formule moléculaire |
C20H28Cl2N2O5 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
3-[(3,4-dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H28Cl2N2O5/c1-3-4-5-9-24(10-6-11-29-2)20(28)17(13-18(25)26)23-19(27)14-7-8-15(21)16(22)12-14/h7-8,12,17H,3-6,9-11,13H2,1-2H3,(H,23,27)(H,25,26) |
Clé InChI |
OOAHJPSFFMFEKA-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CCCCCN(CCCOC)C(=O)C(CC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Synonymes |
(+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4 -oxobutanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
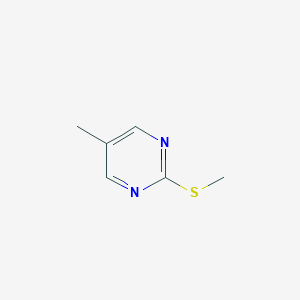
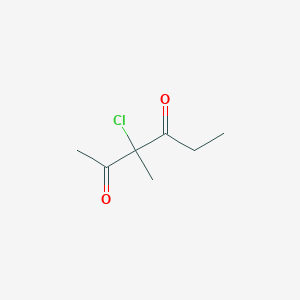
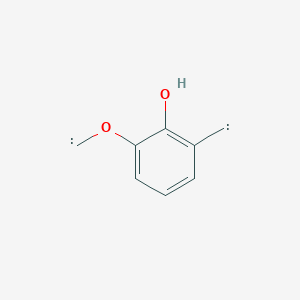
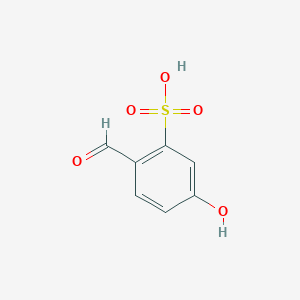
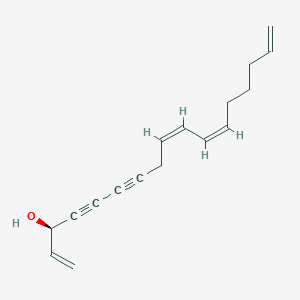
![4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
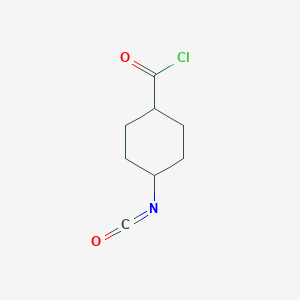

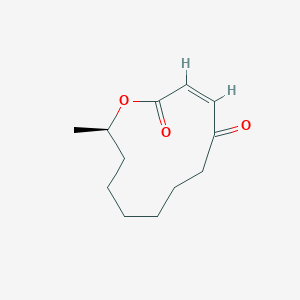
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
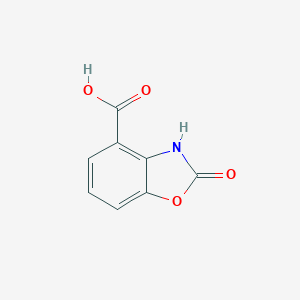
![(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B8661.png)
